

# A Technical Guide to the Spectroscopic Data of Methyl 6-chloropicolinate

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## Compound of Interest

Compound Name: Methyl 6-chloropicolinate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-chloropicolinate** (CAS No: 6636-55-1), a key intermediate in pharmaceutical and agrochemical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Methyl 6-chloropicolinate**.

**Table 1:  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	N/A	N/A	Aromatic Protons
Data not explicitly found in search results	N/A	N/A	Methyl Protons (-OCH <sub>3</sub> )

Note: Specific chemical shifts and coupling constants for the aromatic protons were not available in the provided search results. A general representation is provided based on the structure.

**Table 2:  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166.0	Carbonyl Carbon (C=O)[1]
Data not explicitly found in search results	Aromatic Carbons
Data not explicitly found in search results	Methyl Carbon (-OCH <sub>3</sub> )

Note: Only the characteristic chemical shift for the carbonyl carbon was found.[1]

**Table 3: IR Spectroscopy Data**

Frequency (cm <sup>-1</sup> )	Assignment
1717	C=O (Carbonyl) Stretch[1]
Data not explicitly found in search results	C-Cl Stretch
Data not explicitly found in search results	C-O Stretch
Data not explicitly found in search results	Aromatic C-H Stretch
Data not explicitly found in search results	Aromatic C=C and C=N Stretch

Note: A characteristic carbonyl stretch frequency was identified.[1] Further specific peak assignments were not available.

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
171.58	Molecular Ion [M] <sup>+</sup> (Calculated Molecular Weight)[1][2]
113	Top Peak (Most Abundant Fragment)[2]
112	2nd Highest Peak[2]
76	3rd Highest Peak[2]

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **Methyl 6-chloropicolinate** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).[3]
- Filter the solution into a clean NMR tube to a height of about 4-5 cm.[3]
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[3]

Data Acquisition (<sup>1</sup>H and <sup>13</sup>C NMR):

- The sample is placed in the NMR spectrometer.[4]
- For <sup>1</sup>H NMR, a one-dimensional spectrum is acquired to determine chemical shifts, multiplicities, and integrations of proton signals.[5]
- For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically acquired to obtain singlets for each unique carbon atom, simplifying the spectrum.[5]

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid **Methyl 6-chloropicolinate** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal. This method is often referred to as "ATR-Neat".[\[2\]](#)

#### Alternative Sample Preparation (Thin Solid Film):

- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[\[6\]](#)
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[\[6\]](#)
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[6\]](#)

#### Data Acquisition:

- The prepared sample is placed in the IR spectrometer's sample holder.[\[6\]](#)
- The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

#### Sample Preparation:

- The sample is typically dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[7\]](#)
- A small volume of this solution may be further diluted.[\[7\]](#)

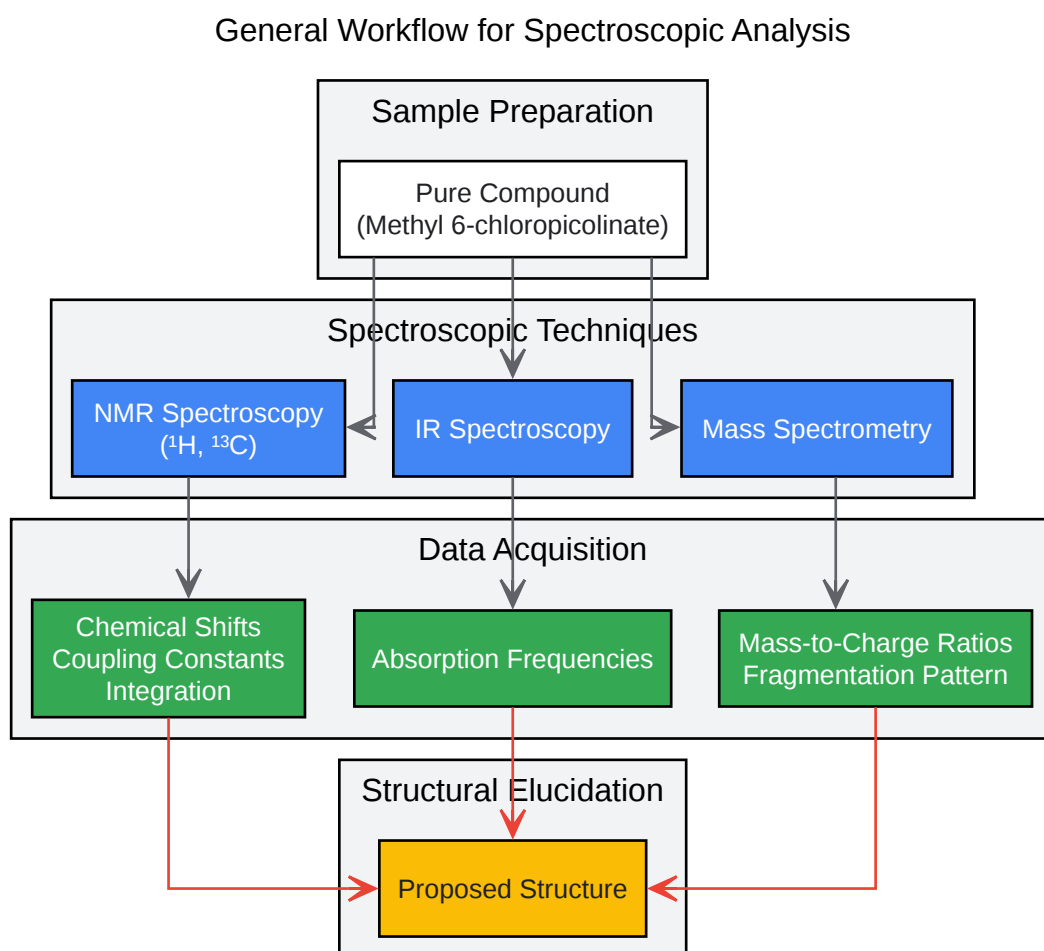
#### Data Acquisition (Electron Impact - EI):

- The sample is introduced into the mass spectrometer, where it is vaporized.[\[8\]](#)
- In the ion source, high-energy electrons bombard the gaseous molecules, causing ionization and fragmentation.[\[8\]](#)[\[9\]](#)
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- A detector measures the abundance of each ion, generating a mass spectrum.[9]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like **Methyl 6-chloropicolinate** using the spectroscopic techniques discussed.



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Caption: A diagram illustrating the workflow of spectroscopic analysis.

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